N-(3,4-dichlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide
Description
N-(3,4-dichlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide is a piperazine-based compound characterized by a 3,4-dichlorophenyl group and a cyclohexylidene moiety. The piperazine core enhances water solubility and facilitates hydrogen bonding, which is critical for receptor interactions . This compound’s unique combination of substituents distinguishes it from other piperazine derivatives, warranting detailed comparative analysis.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N4O3/c1-22(2)12-19(29)16(20(30)13-22)14-25-5-6-27-7-9-28(10-8-27)21(31)26-15-3-4-17(23)18(24)11-15/h3-4,11,14,29H,5-10,12-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZFYSIYNYKGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally or functionally related analogs:
Structural Analogues with Dichlorophenyl Moieties
- Compound 5 and 12 () : These derivatives feature a (2,3-dichlorophenyl)piperazine moiety and act as dual 5-HT6/D2 receptor ligands. Unlike the target compound, they lack the cyclohexylidene group, which may explain their lower selectivity for sigma receptors observed in other studies .
- N-(3-chlorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5, ): This compound has a single 3-chloro substituent and a quinazolinone group. It exhibits moderate activity compared to the dichlorophenyl analog, suggesting that additional chloro substitution (as in 3,4-dichloro) enhances receptor affinity or lipophilicity .
Piperazine Derivatives with Heterocyclic Modifications
- Morpholine vs. Piperazine () : Morpholine-substituted derivatives show reduced toxicity but comparable antiviral activity to piperazine analogs. The target compound’s cyclohexylidene group may similarly mitigate toxicity while retaining efficacy, though this requires validation .
- 4-Hydroxyquinazoline Derivatives (): Compounds like A2–A6 demonstrate that electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improve stability and binding. The 3,4-dichloro configuration in the target compound likely amplifies these effects compared to mono-substituted derivatives .
Receptor Affinity and Selectivity
- Sigma Receptor Ligands (): The sigma antagonist N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol shares structural similarities with the target compound, particularly the dichlorophenyl group.
- 5-HT1A Receptor Ligands (): Derivatives with a three-carbon linker between piperazine and coumarin show subnanomolar affinity for 5-HT1A. The target compound’s ethyl linker and cyclohexylidene group may similarly optimize receptor binding, though its affinity profile remains uncharacterized .
Physicochemical and Toxicological Profiles
- Toxicity Trends () : Piperazine derivatives with longer aliphatic linkers (C2) exhibit higher toxicity than C1 analogs. The target compound’s ethyl linker may increase toxicity, but acylation of the piperazine nitrogen (as in its carboxamide group) could counteract this .
- Melting Points and Solubility () : Chlorophenyl derivatives (e.g., A4–A6) have melting points ranging from 189–200°C, correlating with crystallinity. The target compound’s dichlorophenyl and cyclohexylidene groups may further elevate its melting point, impacting formulation .
Data Tables
Table 1: Comparison of Key Piperazine Derivatives
Table 2: Impact of Substituents on Physicochemical Properties
Research Findings and Implications
- Structural Rigidity : The cyclohexylidene group in the target compound may enhance receptor selectivity compared to flexible analogs, as seen in sigma ligands .
- Chloro Substituents : Dichloro substitution at 3,4-positions optimizes lipophilicity and receptor binding, as evidenced by dual 5-HT6/D2 activity in similar compounds .
- Toxicity Mitigation : The carboxamide group and cyclohexylidene moiety could reduce toxicity trends observed in other piperazine derivatives with ethyl linkers .
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